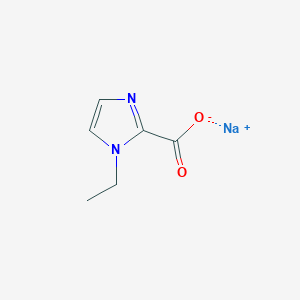

sodium 1-ethyl-1H-imidazole-2-carboxylate

Description

Contextual Significance of Imidazole (B134444) Carboxylates in Chemical Research

Imidazole carboxylates and their derivatives are a class of compounds that have garnered considerable attention in various domains of chemical research. The imidazole ring itself is a fundamental component of many biological molecules, including the amino acid histidine and the purine (B94841) bases of nucleic acids. wikipedia.orgwjpsonline.com The introduction of a carboxylate group at the C2 position of the imidazole ring significantly influences its electronic properties and reactivity, opening up a wide array of applications.

One of the most prominent areas of research for imidazole carboxylates is their use as precursors to N-heterocyclic carbenes (NHCs). nih.govacs.org NHCs are potent ligands in organometallic chemistry, valued for their strong σ-donating properties and their ability to form stable complexes with a variety of transition metals. These metal-NHC complexes are highly effective catalysts for a broad range of organic transformations, including cross-coupling reactions, metathesis, and polymerization. The decarboxylation of imidazolium (B1220033) carboxylates provides a convenient and often mild route to the in situ generation of NHCs, avoiding the use of strong bases that might be incompatible with sensitive functional groups. nih.govacs.org

Furthermore, the carboxylate functionality itself can participate in coordination chemistry, acting as a bidentate or bridging ligand. This has led to the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with interesting structural and catalytic properties. nih.gov The interplay between the imidazole ring and the carboxylate group can also lead to unique reactivity, such as in the design of enzyme mimics and functionalized nanoparticles with esterase-like activity. acs.org

Overview of the N-Ethylimidazole-2-Carboxylate Scaffold in Advanced Organic Chemistry

The N-ethylimidazole-2-carboxylate scaffold, as exemplified by sodium 1-ethyl-1H-imidazole-2-carboxylate, represents a specific yet important subset of imidazole carboxylates. The presence of the ethyl group at the N1 position imparts several key characteristics to the molecule. It enhances the lipophilicity of the compound compared to its N-unsubstituted counterpart, which can be advantageous in certain applications where solubility in organic solvents is crucial. chemicalbook.com

In the context of NHC chemistry, the N-ethyl substituent influences the steric and electronic properties of the resulting carbene. This, in turn, can modulate the catalytic activity and selectivity of the corresponding metal complexes. The ability to tune the properties of NHCs by varying the N-substituents is a powerful tool in catalyst design.

The ester or salt form of the carboxylate at the C2 position is a key functional handle. The corresponding ethyl ester, ethyl 1-ethyl-1H-imidazole-2-carboxylate, is a stable, isolable compound that can be used as a synthetic intermediate. sigmaaldrich.com The sodium salt, this compound, is expected to be a water-soluble solid, making it suitable for applications in aqueous media.

Historical Development of Imidazole-2-Carboxylate Synthesis and Reactivity Studies

The synthesis of the imidazole ring itself dates back to 1858, when Heinrich Debus first prepared it from glyoxal, formaldehyde, and ammonia (B1221849). wikipedia.orgnih.gov Since then, numerous methods for the synthesis of substituted imidazoles have been developed.

The introduction of a carboxylate group at the C2 position of the imidazole ring has been a subject of study for many years. Early methods often involved multi-step sequences with harsh reaction conditions. However, more recent research has focused on developing more efficient and milder synthetic routes. acs.orgresearchgate.net For instance, improved methods for the synthesis of imidazole-2-carboxylic acid and its ethyl ester have been reported, providing better yields and simplifying the purification process. acs.org

The synthesis of N-substituted imidazole-2-carboxylates, such as the 1-ethyl derivative, can be achieved through various strategies. One common approach involves the N-alkylation of a pre-formed imidazole-2-carboxylate ester. Alternatively, the imidazole ring can be constructed from acyclic precursors that already contain the desired N-substituent.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-ethylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.Na/c1-2-8-4-3-7-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVSIPXDVKZZEC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethylimidazole 2 Carboxylates and Derivatives

Strategies for Imidazole (B134444) Ring Construction with Carboxylate Functionality

The initial and most critical phase is the construction of the imidazole heterocycle with a carboxylate or a precursor group at the C2 position. Various synthetic strategies have been developed to achieve this, ranging from multi-component reactions that build the ring in a single step to more classical condensation pathways.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. bohrium.com These methods are valued for their atom economy and reduction of synthetic steps. bohrium.com

One of the foundational MCRs for imidazole synthesis is the Debus-Radziszewski reaction, which traditionally involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgpharmaguideline.com A key modification of this method allows for the synthesis of N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org While the classic approach yields imidazoles, specific adaptations are required to introduce a carboxylate at the C2 position.

More targeted MCRs have been developed for this purpose. For instance, 2-carboxylate substituted imidazoles can be synthesized from the three-component reaction of oxime-hydroxylamines, which react with ethyl glyoxalate to form an N-oxide intermediate that subsequently cyclizes and aromatizes to the desired imidazole core. rsc.org Another approach involves the erbium triflate-catalyzed reaction of α-azido chalcones, aryl aldehydes, and anilines to produce highly substituted imidazoles. acs.org

| Reaction Type | Components | Catalyst/Conditions | Key Feature | Reference |

| Debus-Radziszewski | Dicarbonyl, Aldehyde, Amine | Varies | Forms N-substituted imidazole core | wikipedia.org |

| Oxime-Hydroxylamine Cyclization | Oxime-hydroxylamine, Ethyl glyoxalate, Chloro-2-propanone | Stepwise in situ formation | Directly yields C2-carboxylate substituted imidazole | rsc.org |

| α-Azido Chalcone Cyclization | α-Azido chalcone, Aldehyde, Aniline | Erbium Triflate | Produces highly substituted imidazoles | acs.org |

Condensation reactions offer a stepwise approach to the imidazole ring. These pathways typically involve the formation of a linear intermediate which then undergoes an intramolecular cyclization and dehydration (or elimination of another small molecule) to yield the aromatic heterocycle.

A notable example is the synthesis of ethyl 4(5)-aryl-1H-imidazole-2-carboxylate derivatives. This process begins with the reaction of ethyl thiooxamate with triethyloxonium (B8711484) tetrafluoroborate. The resulting intermediate is then treated with a 2-amino-1-arylethan-1-one hydrochloride in acetic acid, which leads to condensation and cyclization to form the desired imidazole-2-carboxylate structure. mdpi.com Another established method involves the reaction of α-dicarbonyl compounds with amidines. The choice of an appropriate amidine can directly install the desired substituent at the C2-position.

Transition metal catalysis provides powerful and often regioselective methods for the formation of heterocyclic rings. Copper and rhodium catalysts have been particularly effective in imidazole synthesis.

Copper-catalyzed reactions have been reported to form imidazoles from imidamides and carboxylic acids, allowing for regioselective substitution at the C2 and C4 positions. rsc.org Another copper-catalyzed method involves the diamination of terminal alkynes with amidines, which proceeds in the presence of oxygen to yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org While palladium and nickel are frequently used for C-H functionalization of a pre-formed imidazole ring, their role in the de novo synthesis of the carboxylated ring is less common. researchgate.net

| Catalyst System | Reactants | Key Outcome | Reference |

| Copper (Cu) | Imidamides, Carboxylic Acids | Regioselective formation of C2, C4-substituted imidazoles | rsc.org |

| Copper(II) chloride (CuCl₂·2H₂O) | Terminal Alkynes, Amidines | Synthesis of 1,2,4-trisubstituted imidazoles | organic-chemistry.org |

| Rhodium (Rh) | Various | General catalyst for imidazole synthesis | researchgate.net |

Functionalization at the N1-Position (Ethyl Group Introduction)

Once the imidazole-2-carboxylate core is synthesized, the next step is the introduction of the ethyl group at the N1 position. This is typically achieved through a standard N-alkylation reaction. nih.gov The imidazole ring possesses two nitrogen atoms, but the N1 position is generally favored for alkylation.

The reaction involves treating the parent imidazole-2-carboxylate with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base, such as potassium hydroxide (B78521) or sodium hydride, deprotonates the imidazole N-H, increasing its nucleophilicity towards the ethyl halide. pharmaguideline.comciac.jl.cn The choice of solvent and reaction conditions can be optimized to ensure high yields. For instance, solid-supported reagents like KOH on alumina (B75360) have been used to facilitate N-alkylation under mild conditions. ciac.jl.cn An alternative strategy for regioselective N-alkylation involves the use of a protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can direct alkylation to a specific nitrogen before being removed. nih.gov

Derivatization of the Carboxylate Moiety

The carboxylic acid group at the C2 position can be converted into various derivatives, with esters being among the most common.

Esterification of imidazole-2-carboxylic acid to its corresponding ethyl ester is a key transformation. Several methods exist to accomplish this. The classic Fischer esterification, involving reaction with ethanol (B145695) in the presence of a strong acid catalyst, is a viable but sometimes harsh method.

Milder, more chemoselective methods are often preferred. One such approach involves the use of imidazole carbamates as alkylating agents for carboxylic acids. acs.org Another technique is based on the Garegg-Samuelsson reaction, which utilizes a phosphine (B1218219), iodine, and imidazole to facilitate the esterification process under mild conditions. nih.gov A direct and improved synthesis of ethyl imidazole-2-carboxylate has been reported, highlighting the importance of this specific derivative. acs.org The reaction can also be achieved by forming mixed carboxylic-carbonic anhydrides, which then react with an alcohol. acs.org

| Esterification Method | Reagents | Key Features | Reference |

| Imidazole Carbamates | Carboxylic Acid, Imidazole Carbamate (B1207046) | Chemoselective, avoids harsh acids | acs.org |

| Garegg-Samuelsson Based | Carboxylic Acid, Alcohol, Phosphine, I₂, Imidazole | Mild conditions, selective for primary alcohols | nih.gov |

| Mixed Anhydride (B1165640) | Carboxylic Acid, Alkyl Carbonochloridate, Triethylamine (B128534) | Simple and mild procedure | acs.org |

The final step to obtain the title compound, sodium 1-ethyl-1H-imidazole-2-carboxylate , involves the simple deprotonation of the 1-ethyl-1H-imidazole-2-carboxylic acid with a suitable sodium base, such as sodium hydroxide or sodium ethoxide, in an appropriate solvent.

Carboxylic Acid Formation (via hydrolysis)

The conversion of N-ethylimidazole-2-carboxylate esters to their corresponding carboxylic acid, 1-ethyl-1H-imidazole-2-carboxylic acid, is a fundamental transformation, typically achieved through hydrolysis. This process involves the cleavage of the ester bond in the presence of water, often catalyzed by an acid or a base.

Base-catalyzed hydrolysis is a widely employed method. It generally involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.net For instance, a common procedure involves refluxing the ethyl ester derivative in a mixture of ethanol and an aqueous NaOH solution. researchgate.net After the reaction is complete, the ethanol is typically removed under reduced pressure, and the remaining aqueous solution is neutralized with an acid, such as acetic acid or hydrochloric acid, to a specific pH to precipitate the carboxylic acid product. researchgate.net The solid carboxylic acid can then be collected by filtration. researchgate.net

Acid-catalyzed hydrolysis provides an alternative route, though it is sometimes less preferred due to the potential for side reactions with the imidazole ring. This method typically involves heating the ester in the presence of a strong mineral acid like hydrochloric acid or sulfuric acid. google.com

Table 1: Representative Conditions for Hydrolysis of Imidazole Carboxylate Esters

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

| Ethyl-2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylate | NaOH, Water | Ethanol | Reflux, 16 h | 2-(6-Chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid | researchgate.net |

| 1,5-Diaryl-1H-imidazole-4-carboxylate esters | LiOH·H₂O | THF/H₂O | Room Temp. | 1,5-Diaryl-1H-imidazole-4-carboxylic acids | nih.gov |

| Ethyl 2-arylimidazole-4(5)-carboxylates | LiOH·H₂O | THF/H₂O | Room Temp., 24 h | 2-Arylimidazole-4(5)-carboxylic acids | mdpi.com |

Formation of Carboxamide Derivatives

The synthesis of N-ethylimidazole-2-carboxamides from the corresponding carboxylic acid or ester is a key step in developing derivatives with diverse biological and chemical properties. rsc.org This transformation involves the formation of an amide bond with an amine.

One common strategy begins with the activation of the carboxylic acid. The carboxylic acid can be converted to a more reactive acyl chloride by treating it with a reagent like oxalyl chloride or thionyl chloride, often in an inert solvent such as dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF). researchgate.net The resulting acyl chloride is then reacted with the desired primary or secondary amine in the presence of a base, such as triethylamine (TEA), to yield the carboxamide. researchgate.net

Alternatively, direct coupling methods are frequently used. These methods employ coupling agents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. A variety of coupling reagents can be utilized, such as propylphosphonic anhydride (T3P). mdpi.com In a typical procedure, the imidazolecarboxylic acid is dissolved in a dry solvent like DMF, followed by the addition of the coupling agent, a base (e.g., TEA), and finally the amine. mdpi.com This approach is often preferred for its mild conditions and broad substrate scope.

Amides can also be synthesized directly from esters, particularly when a more reactive ester (like a methyl or ethyl ester) is heated with an amine, sometimes in the presence of a catalyst. Another innovative method involves the direct synthesis of primary amides from non-activated carboxylic acids using urea (B33335) as the nitrogen source, catalyzed by substances like imidazole itself. rsc.org

Table 2: Selected Methods for Carboxamide Formation

| Starting Material | Reagents | Method | Product | Reference |

| Thiazole-2-carboxylic acid | 1. Oxalyl chloride, DMF 2. Benzenesulfonamide analogs, TEA | Acyl Chloride Formation | N-(phenylsulfonyl)thiazole-2-carboxamides | researchgate.net |

| 4(5)-Aryl-1H-imidazole-2-carboxylic acid | T3P, TEA, 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl amine | Direct Coupling | N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-4(5)-aryl-1H-imidazole-2-carboxamides | mdpi.com |

| Phenylacetic acid | Urea, Imidazole | Direct Amidation | 2-Phenylacetamide | rsc.org |

Purification and Isolation Techniques for N-Ethylimidazole-2-Carboxylate Compounds

The effective purification and isolation of N-ethylimidazole-2-carboxylate compounds are essential to obtain products of high purity for subsequent analysis and application. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities present.

Crystallization is a primary method for purifying solid compounds. For instance, ethyl 1-methylimidazole-2-carboxylate has been purified by slow evaporation of its solution in a suitable solvent system like ethyl acetate (B1210297). researchgate.net This technique relies on the principle that the desired compound is less soluble than the impurities at a given temperature, allowing it to crystallize out of the solution upon cooling or solvent evaporation.

Column chromatography is a versatile and widely used purification technique for both solid and liquid compounds. researchgate.net This method separates components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are moved through the column by a mobile phase (eluent). researchgate.net The polarity of the eluent is often adjusted to achieve optimal separation. For example, a crude product might be purified on a silica gel column using a mixture of acetone (B3395972) and dichloromethane as the eluent. researchgate.net

Extraction is commonly used to separate the desired product from a reaction mixture. This involves partitioning the compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent like ethyl acetate or chloroform. researchgate.netresearchgate.net After extraction, the organic layers are often combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure to yield the crude product, which may then be further purified. researchgate.net

Precipitation can be an effective isolation method. A change in the solvent composition or pH can decrease the solubility of the product, causing it to precipitate out of the solution. For example, after basic hydrolysis of an ester, the resulting carboxylate salt is often dissolved in water. The carboxylic acid is then precipitated by acidifying the solution. researchgate.net In some cases, selective precipitation can be used to separate regioisomers by treating a mixture with a strong acid to preferentially form and precipitate the salt of the desired isomer. google.com

Finally, simple washing and filtration can be sufficient for removing certain impurities. For example, a precipitated solid might be washed with a solvent in which the impurities are soluble but the product is not, such as diethyl ether, before being dried under vacuum. researchgate.netacs.org

Table 3: Common Purification Techniques

| Technique | Description | Typical Application | Reference |

| Crystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to cool, forming crystals. | Purifying solid esters and acids. | researchgate.net |

| Column Chromatography | Separation based on differential adsorption of compounds onto a stationary phase. | Isolation of target compounds from reaction byproducts. | researchgate.net |

| Extraction | Separation based on a compound's differential solubility in two immiscible liquids. | Initial work-up of reaction mixtures. | researchgate.netresearchgate.net |

| Precipitation | Inducing a solid to form from a solution by changing solvent, pH, or temperature. | Isolation of carboxylic acids after hydrolysis. | researchgate.netgoogle.com |

| Washing/Filtration | Removing soluble impurities from an insoluble solid product. | Final purification step after precipitation. | researchgate.netacs.org |

Advanced Spectroscopic and Structural Characterization of N Ethylimidazole 2 Carboxylates

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For N-ethylimidazole-2-carboxylates, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the ethyl substituent and the imidazole (B134444) ring.

While specific experimental NMR data for sodium 1-ethyl-1H-imidazole-2-carboxylate is not widely published, the expected spectral features can be reliably inferred from its parent compound, 1-ethyl-1H-imidazole-2-carboxylic acid guidechem.com, and other similar imidazole derivatives nih.gov.

In the ¹H NMR spectrum, the N-ethyl group would exhibit a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The imidazole ring protons at positions 4 and 5 would appear as distinct signals, typically as doublets or singlets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carboxylate carbon, the two unique sp² carbons of the imidazole ring, and the two carbons of the N-ethyl group. The chemical shift of the carboxylate carbon is particularly indicative of the electronic environment of this functional group.

Predicted NMR Data for 1-Ethyl-1H-imidazole-2-carboxylic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.40 | Triplet | –CH₂–CH₃ |

| ¹H | ~4.40 | Quartet | –CH₂ –CH₃ |

| ¹H | ~7.20 | Doublet / Singlet | Imidazole H-4/H-5 |

| ¹H | ~7.30 | Doublet / Singlet | Imidazole H-5/H-4 |

| ¹³C | ~15.0 | - | –CH₂–CH₃ |

| ¹³C | ~45.0 | - | –CH₂ –CH₃ |

| ¹³C | ~123.0 | - | Imidazole C-4/C-5 |

| ¹³C | ~128.0 | - | Imidazole C-5/C-4 |

| ¹³C | ~140.0 | - | Imidazole C-2 |

| ¹³C | ~162.0 | - | –COO Na |

Note: Data is predictive for the parent acid, 1-ethyl-1H-imidazole-2-carboxylic acid, and serves as a close approximation for the sodium salt in a suitable deuterated solvent. guidechem.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. For this compound, the molecular formula is C₆H₇N₂NaO₂, with a monoisotopic mass of 162.0378 Da.

Predicted mass spectrometry data for the parent acid, 1-ethyl-1H-imidazole-2-carboxylic acid (C₆H₈N₂O₂), suggests several key ions that would be observable depending on the ionization technique used. uni.lu In positive ion mode, protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts are expected, while in negative ion mode, the deprotonated molecule ([M-H]⁻) would be prevalent. uni.lu

Predicted Mass-to-Charge Ratios (m/z) for 1-Ethyl-1H-imidazole-2-carboxylic Acid Adducts

| Adduct | Predicted m/z | Ion Type |

|---|---|---|

| [M+H]⁺ | 141.0659 | Protonated Molecule |

| [M+Na]⁺ | 163.0478 | Sodiated Molecule |

| [M-H]⁻ | 139.0513 | Deprotonated Molecule |

Data derived from predictive models for the parent acid. uni.lu

Analysis of the fragmentation patterns of related compounds, such as ethyl 1H-imidazole-2-carboxylate, provides insight into the structural stability and likely cleavage points of the molecule. nih.gov Tandem mass spectrometry (MS/MS) of the protonated precursor ion ([M+H]⁺ at m/z 141.1) for the ethyl ester shows characteristic fragment ions at m/z 113 and 95.1. nih.gov These fragments likely correspond to the loss of ethylene (B1197577) (C₂H₄) from the ethyl ester group, followed by the loss of carbon monoxide (CO).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to be dominated by a very strong absorption band corresponding to the asymmetric stretching vibration of the carboxylate (COO⁻) group, typically found in the 1550–1620 cm⁻¹ region. This band replaces the sharp C=O stretching absorption of the carboxylic acid precursor which appears at a higher frequency (~1700 cm⁻¹).

Other key signals include C-H stretching vibrations from the ethyl group and the imidazole ring (around 2900–3100 cm⁻¹), and various C-N and C=N stretching vibrations characteristic of the imidazole ring structure (typically in the 1300–1500 cm⁻¹ range). The presence of these bands can be confirmed by comparing with spectra of related compounds like ethyl 1H-imidazole-2-carboxylate and other imidazole carboxylic acids. thermofisher.comresearchgate.net

Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2900–3100 | C–H Stretch | Ethyl Group & Imidazole Ring |

| 1550–1620 | Asymmetric COO⁻ Stretch | Carboxylate |

| 1300–1500 | C–N / C=N Stretch | Imidazole Ring |

| ~1400 | Symmetric COO⁻ Stretch | Carboxylate |

Frequency ranges are approximate and based on typical values for the specified functional groups.

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, data from the closely related analogue, ethyl 1-methylimidazole-2-carboxylate, offers significant insight into the expected solid-state conformation. researchgate.net

The crystal structure of ethyl 1-methylimidazole-2-carboxylate reveals that the molecule is nearly planar. researchgate.net The carboxyethyl group is only slightly twisted relative to the plane of the imidazole ring, with a reported torsion angle of 4.43°. researchgate.net The carbonyl unit of the ester is oriented anti to the N-methyl group on the imidazole ring. researchgate.net It is reasonable to infer that the 1-ethyl-2-carboxylate derivative would adopt a similar planar conformation to maximize conjugation and minimize steric hindrance. The crystal packing is stabilized by intermolecular interactions, which would involve the sodium cation and the carboxylate group in the target compound.

Crystallographic Data for Ethyl 1-methylimidazole-2-carboxylate

| Parameter | Value |

|---|---|

| Formula | C₇H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1040 |

| b (Å) | 15.2244 |

| c (Å) | 7.4511 |

| β (°) | 112.797 |

| Volume (ų) | 742.92 |

| Z | 4 |

Data obtained for the structural analogue ethyl 1-methylimidazole-2-carboxylate at 100 K. researchgate.net

Reactivity Profiles and Mechanistic Investigations of N Ethylimidazole 2 Carboxylates

Reaction Pathways at the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The presence of two nitrogen atoms and substituents significantly influences its reactivity and the orientation of incoming reactants.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org For N-substituted imidazoles, the situation is complex due to the directing effects of the substituents and the inherent reactivity of the ring positions.

The imidazole ring is considered π-excessive, which generally activates it for electrophilic substitution compared to benzene. The substitution pattern on the 1-ethyl-1H-imidazole-2-carboxylate is directed by two main factors: the N-1 ethyl group and the C-2 carboxylate group. The N-ethyl group is an activating group, donating electron density to the ring. The carboxylate group is a deactivating group, withdrawing electron density.

The most likely positions for electrophilic attack are the C-4 and C-5 carbons. The C-2 position is already substituted and less electron-rich due to the adjacent nitrogen and the electron-withdrawing carboxylate group. The reaction proceeds via a cationic intermediate known as a σ-complex or benzenium ion, which then loses a proton to restore the aromatic system. libretexts.org

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com The specific conditions for these reactions on the 1-ethyl-1H-imidazole-2-carboxylate substrate would require careful optimization to achieve desired regioselectivity and avoid side reactions.

Table 1: General Conditions for Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Catalyst | General Mechanism |

| Halogenation | Br₂, Cl₂, I₂ | Lewis Acid (e.g., FeBr₃, AlCl₃) | Generation of a potent electrophile (e.g., Br⁺) which is attacked by the imidazole ring. wikipedia.org |

| Nitration | HNO₃ | H₂SO₄ | Formation of the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | None | SO₃ acts as the electrophile. wikipedia.org |

While less common than electrophilic substitution, the imidazole ring can undergo nucleophilic attack, particularly when activated by strong electron-withdrawing groups. In a process known as nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on the aromatic ring.

For the 1-ethyl-1H-imidazole-2-carboxylate system, direct nucleophilic attack on the ring's carbon atoms is generally unfavorable due to the ring's inherent electron-rich nature. However, such reactions become feasible if a suitable leaving group (like a halide or a nitro group) is present on the ring. For instance, studies on related nitroimidazoles have shown that the nitro group can be displaced by carbon nucleophiles, a reaction often facilitated by using water as a solvent and acidic pH to promote the removal of the nitro group. mdpi.com The formation of an intermediate, often called a Meisenheimer complex, is a key step in this pathway. Another potential pathway involves the initial deprotonation at a ring carbon, followed by attack on an electrophile, a process that has been explored in the synthesis of disubstituted imidazole esters. nih.gov

Transformations of the Carboxylate Group

The sodium carboxylate group is a versatile functional handle that can undergo a variety of chemical transformations. These reactions are central to modifying the molecule's structure and properties.

Decarboxylation is the removal of the carboxylate group, typically released as carbon dioxide. The decarboxylation of aromatic carboxylic acids often requires high temperatures. However, the stability of the resulting carbanion or radical intermediate can significantly influence the reaction conditions.

For heteroaromatic carboxylates like 1-ethyl-1H-imidazole-2-carboxylate, the electron-rich nature of the imidazole ring can help stabilize the intermediate formed upon CO₂ loss. Electrochemical methods offer a modern approach to decarboxylation. For example, electrochemical oxidative decarboxylation can generate a carboxyl radical, which then loses CO₂ to afford a primary carbon radical. nih.gov This radical can then be trapped or undergo further reactions, providing a pathway to new derivatives. nih.gov

The carboxylate group is readily converted into other functional groups, most notably amides and esters, through condensation reactions. To achieve this, the carboxylate must first be converted to its corresponding carboxylic acid (by acidification) and then activated.

Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov Once activated, the intermediate readily reacts with nucleophiles such as amines to form amides or alcohols to form esters. An alternative approach involves the use of imidazole carbamates, such as methyl imidazole carbamate (B1207046) (MImC), which serve as reagents for the chemoselective esterification and amidation of carboxylic acids. enamine.net These reagents are known for their high yields and selectivity, minimizing effects on other functional groups within the molecule. enamine.net

Table 2: Representative Amidation Reaction Conditions

| Activation Method | Reagents | Solvent | Temperature |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Amine (R-NH₂) | Anhydrous, non-protic (e.g., DCM, THF) | 0 °C to reflux |

| Carbodiimide Coupling | Amine (R-NH₂), EDCI, HOBt | Aprotic polar (e.g., DMF, DCM) | Room Temperature |

| Imidazole Carbamate | Methyl imidazole carbamate (MImC), Amine | Polar (e.g., MeCN, EtOAc) | Elevated temperatures |

The corresponding ester, ethyl 1-ethyl-1H-imidazole-2-carboxylate, can be readily synthesized and serves as a key intermediate. The hydrolysis of this ester back to the sodium carboxylate can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and involves the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is often catalyzed by acids or bases. More sophisticated catalysts, such as scandium(III) triflate (Sc(OTf)₃) and silica (B1680970) chloride, have been shown to be highly efficient for transesterification under mild conditions. organic-chemistry.org Microwave irradiation can also be employed to significantly shorten reaction times. organic-chemistry.org

Table 3: Catalysts for Transesterification

| Catalyst | Reaction Conditions | Reference |

| Scandium(III) triflate (Sc(OTf)₃) | Refluxing in alcohol | organic-chemistry.org |

| Silica Chloride | Esterification and transesterification | organic-chemistry.org |

| Dipotassium hydrogen phosphate (B84403) (K₂HPO₄) | Mild conditions, tolerates various functional groups | organic-chemistry.org |

Mechanistic Elucidation Studies

Understanding the reaction mechanisms of N-ethylimidazole-2-carboxylates is fundamental to controlling their reactivity and designing new synthetic applications. This section details the kinetic analysis of their reactions, the identification of key intermediates, and the critical role of acid/base catalysis.

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For derivatives of N-alkylimidazole-2-carboxylates, the formation mechanism often involves several steps, with one typically being rate-determining.

Kinetic analyses have also been performed on the subsequent reactions of these carboxylates. For instance, the reaction of an imidazolium (B1220033) carboxylate with the rhodium complex [Rh(cod)Cl]₂ was found to be half-order with respect to the rhodium dimer concentration, assuming a fast dissociation equilibrium of the dimer. acs.org

The rates of reactions involving the imidazole core can be significantly accelerated by catalysts. In cycloadditions involving related 2-acyl imidazoles, the addition of a p-toluenesulfonic acid (p-TsOH) co-catalyst was shown to increase the rate of triplet energy transfer from a photocatalyst to the imidazole compound. rsc.org Similarly, the rate of cycloadditions of arylidene imines is substantially enhanced in the presence of Brønsted and Lewis acids, with the rate for Brønsted acids being related to the pKa of the acid. rsc.org

Kinetic studies on the esterification of maleic anhydride (B1165640) with various butanols have shown the reaction to be second order with respect to both the acid and the alcohol in the presence of acidic catalysts like sulfuric acid. pan.pl While a different system, these findings highlight the complex kinetics that can arise in catalyzed reactions involving carboxylate functionalities.

Table 1: Factors Influencing Reaction Kinetics of Imidazole Carboxylate Derivatives

| Factor | Observation | Implication | Reference |

| Reactant Structure | The reaction of N-methylimidazole with dimethyl carbonate (DMC) is rate-limited by the initial S_N2 methyl transfer. | The energy barrier for this step necessitates heating. | acs.org |

| Catalyst | Brønsted and Lewis acids significantly accelerate cycloaddition reactions. | Catalysts lower the activation energy of key steps. | rsc.org |

| Catalyst Concentration | Reaction of an NHC-CO₂ adduct with [Rh(cod)Cl]₂ is half-order in the rhodium complex. | The mechanism involves a pre-equilibrium (dimer dissociation). | acs.org |

| Product State | Precipitation of the N,N'-disubstituted imidazolium-2-carboxylate product drives the reaction. | Le Châtelier's principle is a key factor in overall conversion. | acs.org |

The direct observation and characterization of transient intermediates are crucial for confirming proposed reaction mechanisms. In the formation of NHC-CO₂ adducts from N-methylimidazole and dimethyl carbonate, density functional theory (DFT) calculations have proposed a three-step pathway involving distinct intermediates. acs.org

The first and rate-determining step, methyl transfer, generates an ion pair consisting of a cationic N,N'-dialkylated imidazolium ion and a methyl carbonate (MeOCO₂⁻) counterion. acs.org This is followed by a proton transfer from the C2 position of the imidazolium cation to the counterion. This generates a free N-heterocyclic carbene (NHC) that is hydrogen-bonded to methanol, with a weakly associated carbon dioxide molecule. The final step is the nucleophilic attack of the highly reactive NHC on the CO₂ to form the stable NHC-CO₂ adduct. acs.org

In other reactions, particularly those involving acid catalysis, the intermediates are often protonated or Lewis acid-adduct forms of the substrate. nih.gov Protonation or alkylation at a nitrogen atom of the imidazole ring leads to the formation of an imidazolium cation. acs.org This process induces a significant "symmetrization" or aromatization of the ring, which can be observed through changes in bond lengths and NMR chemical shifts. acs.org The characterization of such reactive intermediates can be challenging due to their short lifetimes. nih.gov Advanced techniques like low-temperature NMR spectroscopy and mass spectrometry-based methods such as infrared ion spectroscopy (IRIS) are often required to gain structural information on these elusive species. nih.gov

In cycloaddition reactions promoted by N-methylimidazole (NMI), the reaction is thought to proceed via a Mannich-type intermediate. It has been proposed that NMI acts as an acyl transfer agent, intercepting this intermediate to facilitate the subsequent ring-closure step. acs.org

Both Brønsted and Lewis acids and bases play a pivotal role in modulating the reactivity of the N-ethylimidazole-2-carboxylate moiety. The imidazole ring itself contains both a basic pyridine-type nitrogen and an acidic pyrrole-type N-H group (in the parent imidazole), while the carboxylate is a Brønsted/Lewis base.

Lewis Acid Catalysis: A Lewis acid can coordinate to a Lewis basic site on the substrate, activating it towards nucleophilic attack. youtube.com For an N-ethylimidazole-2-carboxylate, the pyridine-like nitrogen (N3) and the carboxylate oxygens are potential Lewis basic sites. Coordination of a Lewis acid catalyst, such as Zn(OAc)₂ or Cu(OTf)₂, to these sites can increase the electrophilicity of the molecule, facilitating reactions. rsc.orgorganic-chemistry.org For example, Lewis acids have been shown to be highly efficient catalysts for the decarboxylative esterification of carboxylic acids. organic-chemistry.org The coordination of metal ions like Zn(II) to both the imidazole nitrogen and carboxylate groups is a well-established principle, leading to the formation of coordination polymers. ekb.eg

Lewis Base/Brønsted Acid Synergy: In some systems, a combination of Lewis basicity and Brønsted acidity, sometimes within the same bifunctional catalyst, can lead to cooperative substrate activation. nih.govorganic-chemistry.org For example, N-methylimidazole, a Lewis base, can act as a nucleophilic catalyst or an acyl transfer agent, promoting reactions by forming reactive intermediates. acs.org In aza-Morita-Baylis-Hillman reactions, bifunctional organocatalysts possessing both a Lewis basic phosphine (B1218219) site and a Brønsted acidic phenol (B47542) site have been shown to work cooperatively to activate substrates and achieve high enantioselectivity. organic-chemistry.org This principle highlights the potential for the imidazole nitrogen of one molecule to act as a Lewis base catalyst while other components of the reaction mixture provide Brønsted acidity.

Table 2: Roles of Acidity and Basicity in Catalysis

| Catalyst Type | Site of Interaction on Imidazole Moiety | Mode of Action | Consequence | Reference |

| Lewis Acid (e.g., Mg²⁺, Cu²⁺) | Pyridine-like Nitrogen (N3), Carboxylate Oxygen | Coordination to lone pair, withdrawal of electron density. | Activation of the electrophile. | youtube.comorganic-chemistry.org |

| Brønsted Acid (e.g., H⁺) | Pyridine-like Nitrogen (N3) | Protonation, formation of imidazolium cation. | Increased aromaticity, substrate activation. | acs.org |

| Lewis Base (e.g., NMI) | External Electrophile | Nucleophilic attack, formation of reactive acyl-intermediate. | Acts as an acyl transfer agent to promote cyclization. | acs.org |

| Bifunctional Catalyst | Multiple sites on substrate | Cooperative activation via simultaneous acid/base interaction. | Enhanced reaction rates and enantioselectivity. | organic-chemistry.org |

Regioselectivity and Stereoselectivity in Reactions Involving the N-Ethylimidazole-2-Carboxylate Moiety

Controlling the regiochemical and stereochemical outcome of reactions is a central goal in organic synthesis. For the N-ethylimidazole-2-carboxylate system, these aspects are dictated by a combination of substrate structure, reaction conditions, and catalyst choice.

Regioselectivity: The imidazole ring presents multiple potential reaction sites. In the synthesis of N-alkyl-imidazole carboxylates from N-alkylimidazoles and dialkyl carbonates, the position of carboxylation can be controlled by temperature. For N-methylimidazole, reaction with dimethyl carbonate at temperatures below 95°C predominantly yields the 2-carboxylate isomer (>95%), whereas at temperatures above 120°C, the 4-carboxylate isomer is the major product (>90%). acs.org This demonstrates a thermodynamic control element where the stability of the final product or a key intermediate changes with temperature.

In other heterocyclic systems, the choice of base can be critical for directing regioselectivity. For instance, the allylation of 4,5-diphenylimidazole-2-thione with allyl bromide in the presence of triethylamine (B128534) results in selective S-allylation, while using potassium carbonate leads to a mixture including the S,N-bis-allylated product. researchgate.net The presence of directing groups on the ring also plays a crucial role. acs.orgnih.gov Computational studies have shown that a 2-hydroxyaryl group at the N1 position can direct the regiochemical outcome of a multi-component reaction to favor imidazole formation through a self-catalyzed hydrogen atom shift, preventing an alternative pathway via a diaza-Cope rearrangement. acs.org

Stereoselectivity: Achieving stereocontrol, particularly enantioselectivity, often requires the use of chiral catalysts or reagents. In photochemical [2+2] cycloadditions involving 2-acyl imidazoles, chiral Brønsted acids have been successfully employed as chromophore activators to achieve high enantio- and diastereoselectivity. rsc.org This represents a powerful strategy where the catalyst forms a chiral, non-covalent complex with the substrate, guiding the stereochemical course of the excited-state reaction.

In Michael addition reactions of pyrazoles to conjugated alkynes, stereoselectivity can be switched between (E) and (Z) isomers by the presence or absence of a silver carbonate catalyst. nih.gov The catalyst-free reaction yields the thermodynamically stable (E)-isomer, while the addition of Ag₂CO₃ favors the (Z)-isomer, likely through a mechanism where the silver ion acts as a coordination guide. nih.gov While this is a pyrazole (B372694) system, the principles of using metal additives to control the geometry of addition products are broadly applicable to other N-heterocycles.

Coordination Chemistry and Catalytic Applications of N Ethylimidazole 2 Carboxylates

Ligand Properties and Coordination Modes

N-ethylimidazole-2-carboxylate possesses distinct features that govern its interaction with metal centers. The ligand is a hybrid, featuring a five-membered aromatic imidazole (B134444) ring, where the imine nitrogen (N3) acts as the primary coordination site, and a carboxylate group at the C2 position. wikipedia.org The parent imidazole nucleus can be derivatized at multiple positions, but the combination of the N-donor site and the adjacent carboxylate function in N-ethylimidazole-2-carboxylate creates a powerful chelating agent. researchgate.net

The primary interaction between N-ethylimidazole-2-carboxylate and a metal ion occurs through the lone pair of electrons on the sp²-hybridized imine nitrogen atom of the imidazole ring. wikipedia.org This nitrogen is a sigma-donor, forming a coordinate covalent bond with the metal center. wikipedia.org The basicity of this nitrogen is intermediate between that of pyridine (B92270) and ammonia (B1221849), influencing the stability of the resulting metal complex. wikipedia.org

The bifunctional nature of N-ethylimidazole-2-carboxylate allows it to exhibit versatile coordination modes, primarily acting as a chelating or a bridging ligand.

Chelation: The proximate arrangement of the imidazole nitrogen (N3) and the carboxylate group at the C2 position allows the ligand to form a stable five-membered ring with a single metal center. This bidentate N,O-chelation is a common coordination mode, enhancing the thermodynamic stability of the complex compared to monodentate analogues (the chelate effect). Azolium-2-thiocarboxylates, which are structurally analogous, also demonstrate this ability to form stable chelated complexes. mdpi.com

Bridging: The ligand can also bridge two or more metal centers. This can occur in several ways. For instance, the imidazole N3 can bind to one metal while the carboxylate group coordinates to a second metal ion. More complex bridging involves the carboxylate group itself, which can adopt a syn-syn bridging mode to link two metal atoms. researchgate.net This capability allows for the construction of polynuclear complexes and coordination polymers, where the ligand acts as a linker to build extended one-, two-, or three-dimensional networks. researchgate.netias.ac.in

The specific mode adopted depends on factors such as the metal-to-ligand ratio, the coordination preference of the metal ion, and the reaction conditions. mdpi.com

Table 1: Potential Coordination Modes of N-Ethylimidazole-2-Carboxylate

| Coordination Mode | Description |

|---|---|

| Monodentate | Coordination through either the imidazole Nitrogen or a carboxylate Oxygen. |

| Bidentate Chelating | Coordination of both the imidazole Nitrogen and a carboxylate Oxygen to the same metal center, forming a five-membered ring. |

| Bidentate Bridging | The ligand links two different metal centers, for example, via the N atom to one metal and the carboxylate group to another. |

| Tridentate Bridging | The ligand links multiple metal centers using the N atom and both O atoms of the carboxylate group. |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving N-ethylimidazole-2-carboxylate typically follows standard coordination chemistry procedures. A common method involves the reaction of a soluble metal salt (e.g., chlorides, nitrates) with the ligand in a suitable solvent. sysrevpharm.orgnih.gov The ligand can be used in its sodium salt form (sodium 1-ethyl-1H-imidazole-2-carboxylate) or generated in situ. The reaction mixture is often heated under reflux for several hours to ensure complete complex formation. nih.govorientjchem.org Subsequent cooling, and sometimes slow evaporation of the solvent, leads to the precipitation or crystallization of the desired metal complex. orientjchem.org Another specialized technique for synthesizing such compounds is electrosynthesis, which involves the electrochemical oxidation of an anodic metal in a solution containing the ligand. rsc.org

The structural and physicochemical properties of the resulting complexes are established using a variety of analytical techniques.

Table 2: Common Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure. | Provides data on bond lengths, bond angles, coordination geometry, and crystal packing. rsc.org |

| Infrared (IR) Spectroscopy | To identify the coordination of functional groups. | Shifts in the vibrational frequencies of C=N (imidazole) and C=O (carboxylate) bands indicate their participation in bonding with the metal ion. ekb.eg |

| Nuclear Magnetic Resonance (NMR) | To determine the structure in solution. | 1H and 13C NMR spectra confirm the ligand's structure and can show changes upon coordination. ias.ac.in |

| Mass Spectrometry | To confirm the molecular weight and fragmentation pattern. | Provides evidence for the proposed molecular formula of the complex. ekb.egsciencescholar.us |

| Elemental Analysis | To determine the elemental composition. | Confirms the empirical formula and the metal-to-ligand stoichiometry. nih.gov |

| UV-Vis Spectroscopy | To study the electronic transitions. | Can reveal information about the coordination environment of the metal ion through d-d transitions or ligand-to-metal charge transfer (LMCT) bands. ias.ac.insciencescholar.us |

Applications in Homogeneous and Heterogeneous Catalysis

The imidazole moiety is a "privileged structure" not only in medicinal chemistry but also in catalysis. nih.gov Derivatives of N-ethylimidazole-2-carboxylate are explored in both organocatalysis and as ligands in transition metal-catalyzed reactions.

Imidazole and its derivatives can function as organocatalysts, primarily leveraging their ability to act as nucleophilic or base catalysts. nih.govrsc.org The imidazole ring is a key component in the active sites of many enzymes, where it facilitates reactions through acid-base catalysis. nih.gov In synthetic chemistry, imidazole derivatives catalyze a variety of transformations, including multicomponent reactions for synthesizing diverse heterocyclic compounds. rsc.org Imidazolium (B1220033) salts, which are structurally related to protonated N-ethylimidazole-2-carboxylate, have been used as organocatalysts for reactions like the cycloaddition of CO₂ to epoxides. mdpi.com This activity is often attributed to the acidic proton on the imidazole ring, which can activate substrates through hydrogen bonding. mdpi.com

The true catalytic potential of N-ethylimidazole-2-carboxylate is realized when it is used as a ligand to modify the properties of a transition metal center. The coordination of the ligand to the metal can tune its electronic and steric environment, thereby enhancing its catalytic activity and selectivity.

Imidazole-carboxylate ligands have been successfully employed in several important catalytic transformations:

C-C Coupling Reactions: Metal complexes with imidazolium carboxylate ligands have been shown to be effective catalysts. For example, silver(I) and copper(II)-imidazolium carboxylate assemblies are active catalysts for Ullmann coupling reactions. ias.ac.in

N-Heterocyclic Carbene (NHC) Transfer: Imidazolium-2-carboxylates are particularly notable as stable, isolable precursors for the transfer of N-heterocyclic carbene (NHC) ligands to various transition metals, including rhodium, palladium, and platinum. acs.org The in situ decarboxylation of the NHC-CO₂ adduct releases the highly reactive NHC, which then binds to the metal to form a catalytically active species for reactions such as transfer hydrogenation. acs.org

C-H Activation/Arylation: Nickel and palladium complexes are widely used for the C-H arylation of imidazoles, demonstrating the capacity of these metals, when coordinated by suitable ligands, to facilitate challenging bond formations. researchgate.netnih.gov While these examples often involve the imidazole substrate itself, the principles extend to using functionalized imidazoles like N-ethylimidazole-2-carboxylate as directing ligands in catalytic cycles.

The combination of a stabilizing N-heterocycle and a versatile carboxylate function makes N-ethylimidazole-2-carboxylate a promising ligand for developing novel homogeneous and heterogeneous catalysts. ias.ac.inmdpi.com

Table 3: Summary of Catalytic Applications Involving Imidazole-Carboxylate Systems

| Catalytic Application | Metal/System | Role of Imidazole-Carboxylate |

|---|---|---|

| Ullmann Coupling | Ag(I), Cu(II) | Forms a stable, active metal-ligand complex that catalyzes the coupling reaction. ias.ac.in |

| NHC Transfer Agent | Rh, Ir, Ru, Pt, Pd | Acts as a stable, solid precursor that delivers an NHC ligand to a metal center upon decarboxylation. acs.org |

| C-H Arylation | Ni(II), Pd(II) | The imidazole moiety can act as a directing group or a ligand to facilitate the catalytic cycle. researchgate.netnih.gov |

| Multicomponent Reactions | Imidazole (organocatalyst) | Functions as a base or nucleophilic catalyst to assemble complex molecules. rsc.org |

Catalyst Design and Optimization Studies

The strategic design and subsequent optimization of catalysts are fundamental to enhancing their efficacy in chemical transformations. In the context of coordination complexes involving N-ethylimidazole-2-carboxylates, catalyst design is a multi-faceted process aimed at improving activity, selectivity, and stability. This involves the systematic modification of the catalyst's molecular architecture, including the metallic center, the primary N-ethylimidazole-2-carboxylate ligand, and any ancillary or co-ligands.

Research into the catalytic applications of metal complexes with N-substituted imidazole-2-carboxylate ligands, while not extensively focused on the specific this compound, provides valuable insights into catalyst design principles. Studies on related imidazole-based ligands demonstrate that both electronic and steric properties of the ligand framework play a crucial role in determining the catalytic outcome.

Influence of the N-Substituent

Role of the Metal Center and Ancillary Ligands

The choice of the transition metal is a primary determinant of catalytic activity. Rhodium and palladium are common choices for catalysis involving imidazole-based ligands. Rhodium complexes, for example, have been investigated for hydroformylation reactions, while palladium complexes are extensively used in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.

Ancillary ligands, which are other ligands coordinated to the metal center in addition to the primary N-ethylimidazole-2-carboxylate, are critical for fine-tuning the catalyst's performance. These ligands can influence the steric environment, stability, and electronic properties of the catalytic species. For example, the incorporation of phosphine (B1218219) ligands with varying steric bulk and electronic characteristics can dramatically alter the selectivity and activity of a palladium catalyst.

Optimization of Reaction Conditions

Beyond the molecular structure of the catalyst, optimization of reaction parameters is a key aspect of catalyst design. This includes adjusting temperature, pressure, solvent, and the concentrations of reactants and catalyst. For instance, in a hypothetical palladium-catalyzed Suzuki-Miyaura coupling using a catalyst with a 1-ethyl-1H-imidazole-2-carboxylate ligand, an optimization study might explore the effect of different bases, solvents, and reaction temperatures on the yield of the desired biaryl product.

The following data tables illustrate the type of research findings that are central to catalyst design and optimization studies. The data presented are hypothetical examples based on typical results found in the catalysis literature for related systems, as specific experimental data for catalysts derived from this compound is not available in the reviewed literature.

Table 1: Hypothetical Data for Optimization of Ancillary Ligands in a Palladium-Catalyzed Suzuki-Miyaura Reaction

| Entry | Ancillary Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

| 1 | Triphenylphosphine | 1 | 80 | 65 |

| 2 | Tri(o-tolyl)phosphine | 1 | 80 | 78 |

| 3 | Tricyclohexylphosphine | 1 | 80 | 85 |

| 4 | Xantphos | 1 | 80 | 92 |

Reaction Conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), solvent (Toluene), reaction time (12 h).

Table 2: Hypothetical Data for Optimization of Reaction Conditions

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Toluene | K₂CO₃ | 80 | 92 |

| 2 | Dioxane | K₂CO₃ | 80 | 88 |

| 3 | DMF | K₂CO₃ | 80 | 75 |

| 4 | Toluene | Cs₂CO₃ | 80 | 95 |

| 5 | Toluene | K₃PO₄ | 80 | 89 |

| 6 | Toluene | Cs₂CO₃ | 100 | 98 |

Reaction Conditions: Catalyst (1 mol% Pd with Xantphos), aryl bromide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), reaction time (12 h).

These tables demonstrate how systematic variation of catalyst components and reaction parameters allows for the identification of optimal conditions to maximize product yield. Such detailed studies are crucial for the development of efficient and robust catalytic systems based on N-ethylimidazole-2-carboxylate ligands.

Theoretical and Computational Studies on N Ethylimidazole 2 Carboxylates

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-ethylimidazole-2-carboxylates. DFT methods, such as B3LYP, are frequently used to model imidazole-based systems, providing a balance between computational cost and accuracy. researchgate.netnih.gov

Electronic Structure: Calculations for the 1-ethyl-1H-imidazole-2-carboxylate anion reveal the distribution of electron density. The negative charge is primarily localized on the carboxylate group (-COO⁻), as expected. However, the imidazole (B134444) ring, being an aromatic system, also participates in delocalizing this charge. The nitrogen atoms and the C2 carbon (to which the carboxylate is attached) are key sites in this electronic landscape. The molecular electrostatic potential (MESP) map, a common output of these calculations, visually represents the charge distribution, highlighting the electron-rich carboxylate oxygen atoms as the most likely sites for interaction with cations like Na⁺ or for electrophilic attack. nih.govbohrium.com

Reactivity Prediction: Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of these studies. nih.govbohrium.com For the 1-ethyl-1H-imidazole-2-carboxylate anion, the Highest Occupied Molecular Orbital (HOMO) is typically centered on the carboxylate group and the imidazole ring, indicating these are the primary sites for donating electrons in a reaction (nucleophilicity). The Lowest Unoccupied Molecular Orbital (LUMO) represents the region where the molecule can accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov Global reactivity descriptors, such as chemical hardness and softness, can be calculated from HOMO and LUMO energies to quantify the molecule's resistance to changes in its electron distribution. nih.gov

Table 6.1: Representative Calculated Electronic Properties for Imidazole Derivatives Note: This table is illustrative, based on typical values found for similar imidazole derivatives in computational studies. Exact values for sodium 1-ethyl-1H-imidazole-2-carboxylate would require specific calculations.

| Parameter | Typical Calculated Value Range | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |

| LUMO Energy | -0.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 3.0 to 5.5 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.0 to 7.0 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |

These computational insights are crucial for predicting how the molecule will interact with other chemical species and for designing new synthetic pathways.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional shape and potential isomeric forms of N-ethylimidazole-2-carboxylates significantly influence their physical and chemical properties.

Conformational Analysis: The primary focus of conformational analysis for 1-ethyl-1H-imidazole-2-carboxylate is the rotation around the C2-C(carboxylate) bond and the bonds within the N-ethyl group. Computational studies, such as potential energy surface (PES) scans, can identify the most stable conformers (energy minima). nih.gov For the closely related compound, ethyl 1-methylimidazole-2-carboxylate, X-ray crystallography has shown that the molecule is nearly planar, with the carboxyethyl group twisted only slightly (by about 4.4°) relative to the imidazole ring plane. researchgate.net The carbonyl unit of the ester was found to be oriented anti to the N-alkyl group. researchgate.net It is computationally predicted that for 1-ethyl-1H-imidazole-2-carboxylate, a similar planar conformation would be the most stable, minimizing steric hindrance between the ethyl group and the carboxylate group.

Tautomeric Equilibria: For the parent compound, imidazole-2-carboxylic acid, prototropic tautomerism is a key consideration. The proton on the ring nitrogen can potentially migrate between the two nitrogen atoms. However, in this compound, the presence of the ethyl group at the N1 position prevents this type of tautomerism.

Another form of tautomerism to consider is the equilibrium between the carboxylate form and a potential N-heterocyclic carbene (NHC)-CO₂ adduct. While the carboxylate is the overwhelmingly stable form, the theoretical possibility of this equilibrium is relevant, especially in the context of the use of related compounds as CO₂ carriers or in NHC chemistry. Computational studies on the formation of NHC-CO₂ adducts from imidazoles show that while the carboxylate is thermodynamically favored, the relative energies can be influenced by the environment.

Molecular Modeling and Simulation of Interactions

Molecular modeling allows for the study of intermolecular interactions, which are critical for understanding the behavior of this compound in condensed phases.

Interaction with Non-biological Surfaces: Simulations can predict how the molecule adsorbs onto and interacts with various surfaces, such as metal oxides or graphene. nih.gov These models would likely show a strong interaction between the negatively charged carboxylate oxygen atoms and positively charged sites on a surface. The orientation of the imidazole ring relative to the surface would depend on a balance of electrostatic and van der Waals forces. Such studies are relevant for applications in materials science, such as in the development of corrosion inhibitors or functional coatings.

Interaction with Reagents: Modeling the interaction with specific reagents is fundamental to understanding reaction mechanisms. For instance, in an aqueous solution, simulations would detail the hydration shell around the sodium cation and the carboxylate anion. The interaction with the Na⁺ ion is expected to be a strong, direct coordination with the two carboxylate oxygens. Modeling the approach of an electrophilic reagent would confirm that the reaction is most likely to occur at the carboxylate oxygen atoms, consistent with the MESP and HOMO predictions. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for validating experimental results and assigning spectral features. nih.govasianpubs.orgmersin.edu.tr

Chemical Shifts (NMR): The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations would predict distinct signals for the ethyl group (a triplet and a quartet), two distinct aromatic protons on the imidazole ring, and the quaternary carbons of the ring and the carboxylate group. By comparing these predicted spectra with experimental data, the precise structure and conformation in solution can be confirmed. chemicalbook.comnih.gov

Vibrational Frequencies (IR/Raman): Theoretical calculations of vibrational frequencies are used to interpret and assign peaks in experimental IR and Raman spectra. researchgate.netasianpubs.org For the 1-ethyl-1H-imidazole-2-carboxylate anion, calculations would predict characteristic vibrational modes.

Table 6.2: Predicted Characteristic Vibrational Frequencies for 1-Ethyl-1H-imidazole-2-carboxylate anion Note: This table is illustrative, based on known frequency ranges for the functional groups. Exact values are obtained from specific calculations.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100 - 3200 | Stretching of C-H bonds on the imidazole ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the ethyl group. |

| C=O stretch (asymmetric) | 1580 - 1650 | Asymmetric stretching of the carboxylate group, strongly IR active. |

| C=C / C=N stretch | 1450 - 1600 | Ring stretching modes of the imidazole core. |

| C=O stretch (symmetric) | 1380 - 1450 | Symmetric stretching of the carboxylate group. |

Discrepancies between calculated (in vacuum, harmonic) and experimental (condensed phase, anharmonic) frequencies are expected, but the patterns are highly informative. mersin.edu.tr Calculated spectra often have scaling factors applied to improve agreement with experimental data. asianpubs.org

Computational Elucidation of Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is the elucidation of detailed reaction mechanisms, including the characterization of short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

Synthesis Mechanism: The synthesis of N-substituted imidazole-2-carboxylates can be modeled to understand the energetics of the reaction pathway. For example, the carboxylation of 1-ethylimidazole (B1293685) could be studied. A plausible mechanism involves the deprotonation at the C2 position by a strong base to form an N-heterocyclic carbene, followed by nucleophilic attack on CO₂. Computational modeling can determine the activation energy for each step.

A more common synthetic route involves the N-alkylation of an imidazole-2-carboxylate ester. google.com DFT calculations can model the Sₙ2 reaction between an imidazole-2-carboxylate anion and an ethyl halide. These calculations would define the geometry of the transition state and the activation barrier for the reaction, providing insight into the reaction kinetics and the feasibility of the proposed pathway.

Decarboxylation and Other Reactions: The decarboxylation of imidazole-2-carboxylic acids to form imidazoles is a known reaction. Computational studies can model this process, revealing the transition state for the loss of CO₂. Such studies often show that the reaction is significantly influenced by protonation states and solvent effects. For the 1-ethyl-1H-imidazole-2-carboxylate anion, decarboxylation would be more difficult than for its protonated acid counterpart, and calculations would quantify this by showing a much higher activation energy barrier. Studies on related systems have shown that the transfer of an N-heterocyclic carbene (NHC) from an NHC-CO₂ adduct to a metal complex involves a C-C bond cleavage transition state. researchgate.net Similar principles would govern the reactivity of the 1-ethyl-1H-imidazole-2-carboxylate in related organometallic reactions.

Applications in Advanced Materials Science and Synthetic Building Blocks

Utilization as a Building Block in Complex Organic Synthesis

The 1-ethyl-1H-imidazole-2-carboxylic acid/carboxylate system is a valuable scaffold in organic synthesis, providing a platform for the construction of more complex molecular architectures. Its bifunctional nature, possessing both a carboxylic acid group and a reactive imidazole (B134444) ring, allows for diverse chemical transformations.

Synthesis of Polyamides and Oligopeptide Analogs (Non-biological materials focus)

The imidazole nucleus is a recognized component in the synthesis of specialized polyamides. While direct studies on sodium 1-ethyl-1H-imidazole-2-carboxylate for this specific application are not extensively detailed in the public domain, the principles of polyamide synthesis allow for its inclusion. The carboxylic acid function of 1-ethyl-1H-imidazole-2-carboxylic acid can be activated to form an amide bond with a suitable amine monomer. This process can be repeated to build up a polyamide chain. The incorporation of the 1-ethyl-imidazole unit into the polymer backbone can influence the material's thermal stability, solubility, and coordination properties due to the presence of the nitrogen-rich heterocyclic ring.

In the context of non-biological oligopeptide analogs, the imidazole ring serves as a unique structural element that can mimic the functionality of histidine residues, albeit in a synthetic, non-biological framework. The synthesis would involve the coupling of the imidazole carboxylic acid with other amino acid analogs or synthetic amino-functionalized monomers. These materials are of interest for their potential in catalysis and as ligands for metal complexes within a polymeric structure.

Precursors for Advanced Heterocyclic Scaffolds

1-Ethyl-1H-imidazole-2-carboxylate and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems. The imidazole ring can undergo various chemical modifications, and the carboxylate group can be transformed into other functional groups, paving the way for the construction of novel molecular frameworks. For instance, imidazole derivatives are used to synthesize N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and catalysis.

The general strategy involves the modification of the imidazole core, followed by further reactions to build fused or linked heterocyclic systems. The ethyl group at the 1-position provides stability and influences the solubility and reactivity of the molecule during these synthetic transformations. The ability to construct elaborate molecular architectures from this imidazole building block is of significant interest in medicinal chemistry and materials science for the development of novel compounds with specific functions.

Integration into Functional Materials

The electronic properties and coordination capabilities of the 1-ethyl-1H-imidazole-2-carboxylate moiety make it an attractive component for integration into a variety of functional materials.

Dyes for Optical Applications

Imidazole derivatives are known to be effective building blocks for creating chromophores, particularly in D-π-A (donor-π-acceptor) type dyes. The imidazole ring can act as an electron-accepting unit in such systems. By attaching suitable electron-donating groups to the imidazole scaffold, it is possible to create molecules with significant charge-transfer character, which is a key requirement for nonlinear optical (NLO) properties and for use as fluorescent probes.

While specific data on dyes derived directly from this compound is limited, the general principle involves the functionalization of the imidazole ring to extend the π-conjugated system and to attach donor and acceptor groups. The resulting molecules can exhibit strong absorption and emission in the visible or near-infrared regions of the electromagnetic spectrum, making them suitable for applications in bioimaging and as components in optical data storage materials.

Table 1: Potential Optical Properties of Imidazole-Based Dyes

| Property | Description | Potential Application |

|---|---|---|

| Two-Photon Absorption | The simultaneous absorption of two photons in a single quantum event. | 3D microfabrication, optical data storage, bio-imaging. |

| Fluorescence | The emission of light by a substance that has absorbed light or other electromagnetic radiation. | Fluorescent probes for sensing and imaging. |

| Solvatochromism | The change in the color of a substance when it is dissolved in different solvents. | Chemical sensors. |

Components in Functional Polymers and Frameworks

The nitrogen atoms in the imidazole ring of 1-ethyl-1H-imidazole-2-carboxylate can act as ligands for metal ions, making this compound a suitable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are characterized by their ordered, porous structures and have a wide range of applications, including gas storage, separation, and catalysis.

Recognition Moieties for Electrochemical Applications (e.g., attachment to electrodes)

The imidazole ring's ability to coordinate with metal ions and its electron-rich nature make it a promising recognition moiety for electrochemical sensors. nih.gov By immobilizing molecules containing the 1-ethyl-1H-imidazole-2-carboxylate unit onto an electrode surface, it is possible to create a sensor that can selectively bind to specific metal ions or other analytes.

The binding event can be detected as a change in the electrochemical signal, such as a shift in potential or a change in current. The carboxylic acid group provides a convenient handle for attaching the molecule to the electrode surface, for example, through the formation of self-assembled monolayers on gold or other suitable substrates. The selectivity of the sensor can be tuned by modifying the structure of the imidazole derivative.

Role in Supramolecular Chemistry and Self-Assembly (e.g., hydrogen bonding interactions)

The molecular architecture of this compound makes it a compelling candidate for applications in supramolecular chemistry and the design of self-assembling systems. Its structure incorporates several key features that can drive the formation of ordered, non-covalent assemblies: a carboxylate group, an imidazole ring with a nitrogen lone pair, and an ethyl substituent. These components allow for a variety of intermolecular interactions, most notably hydrogen bonding and potential coordination with metal ions, to form higher-order structures.